

Sulfo-Cy3 amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy3 amine**

Cat. No.: **B611056**

[Get Quote](#)

Sulfo-Cy3 Amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 amine is a water-soluble, bright orange fluorescent dye that has become an indispensable tool in biological research and drug development. Its excellent photostability and reactivity make it a versatile label for a wide range of biomolecules, enabling precise visualization and tracking in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. This technical guide provides an in-depth overview of the core chemical properties, structure, and experimental applications of **Sulfo-Cy3 amine**.

Core Chemical and Physical Properties

Sulfo-Cy3 amine is a derivative of the cyanine dye Cy3, modified with a primary amine group for covalent labeling and sulfonate groups to enhance water solubility.^[1] This increased hydrophilicity is a key advantage, as it prevents aggregation and improves conjugation efficiency in aqueous environments typical for biological experiments.^[2]

The key quantitative properties of **Sulfo-Cy3 amine** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₃₆ H ₅₀ N ₄ O ₇ S ₂	[3]
Molecular Weight	714.9 g/mol	
Excitation Maximum (λ _{ex})	548 - 555 nm	[3][4]
Emission Maximum (λ _{em})	563 - 572 nm	[3][4]
Extinction Coefficient	~150,000 - 162,000 cm ⁻¹ M ⁻¹	[4][5]
Fluorescence Quantum Yield (Φ)	~0.1	[3][5]
Solubility	Water, DMSO, DMF	[3][4]

Chemical Structure and Reactivity

The chemical structure of **Sulfo-Cy3 amine** features a polymethine chain connecting two substituted indole rings, which forms the core fluorophore. The presence of sulfonate groups on the indole rings imparts high water solubility. A linker arm terminating in a primary amine (-NH₂) provides a reactive site for conjugation.

The primary amine group of **Sulfo-Cy3 amine** is nucleophilic and can be covalently attached to molecules containing electrophilic groups. Most commonly, it is used to label biomolecules that possess carboxylic acid (-COOH) groups, such as proteins (at their C-terminus or on aspartic and glutamic acid residues), through the formation of a stable amide bond. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability.[6]

Experimental Protocols

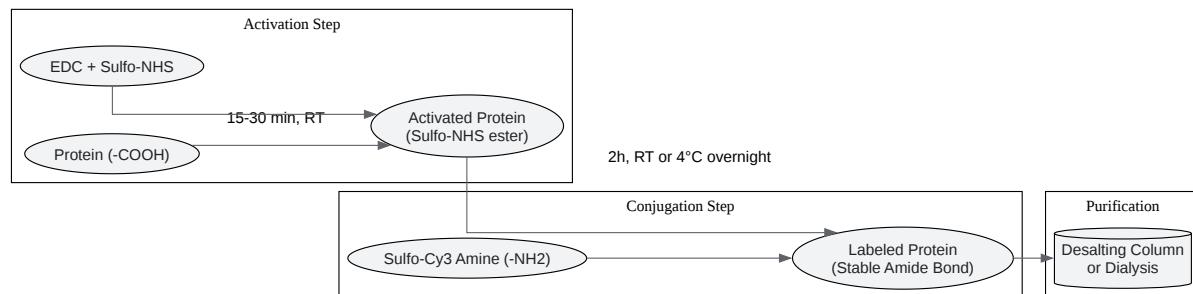
The following section details a general protocol for the covalent conjugation of **Sulfo-Cy3 amine** to a protein containing accessible carboxylic acid groups using EDC and Sulfo-NHS chemistry. This is a widely used method for producing fluorescently labeled proteins for various downstream applications.

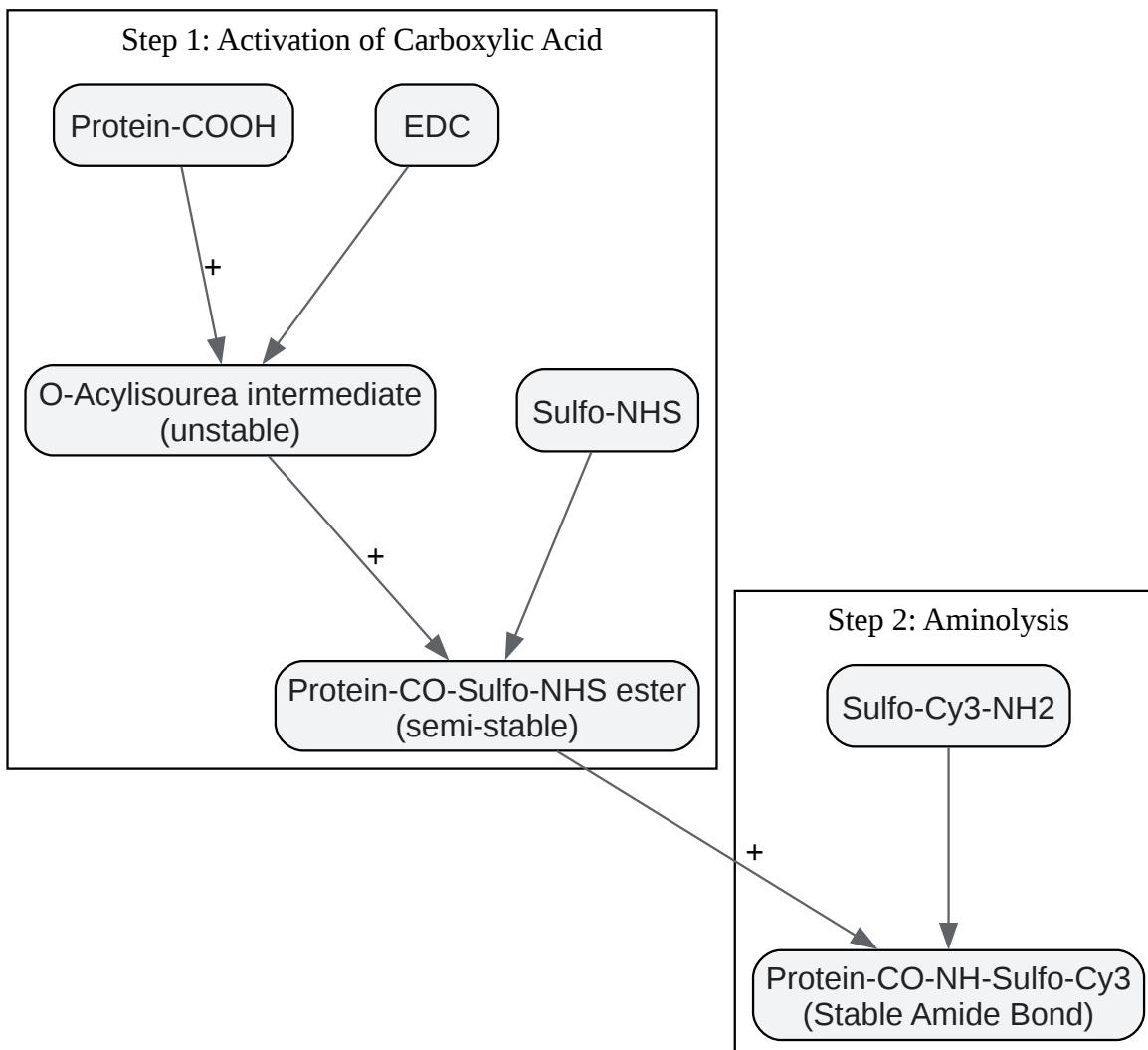
Two-Step EDC/Sulfo-NHS Coupling of Sulfo-Cy3 Amine to a Protein

This two-step method is preferred as it minimizes the self-polymerization of the protein by activating the carboxyl groups before the introduction of the amine-containing dye.

Materials:

- Protein to be labeled (in a buffer free of amines and carboxyls, e.g., MES buffer)
- **Sulfo-Cy3 amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting column (e.g., Sephadex G-25)


Procedure:


- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups:
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or water.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

- Removal of Excess Activation Reagents:
 - Remove excess and hydrolyzed EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with **Sulfo-Cy3 amine**.
- Conjugation with **Sulfo-Cy3 Amine**:
 - Dissolve the **Sulfo-Cy3 amine** in the Coupling Buffer.
 - Add a 10- to 20-fold molar excess of the **Sulfo-Cy3 amine** solution to the activated protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the fluorescently labeled protein from unreacted dye and byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Sulfo-Cy3).

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the key experimental workflow and the underlying chemical reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 3. manuals.plus [manuals.plus]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. biotium.com [biotium.com]
- 6. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [Sulfo-Cy3 amine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611056#sulfo-cy3-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b611056#sulfo-cy3-amine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com